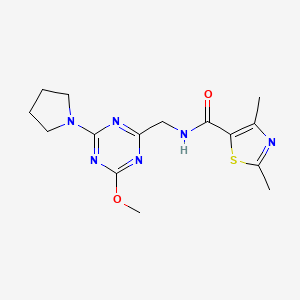

N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2,4-dimethylthiazole-5-carboxamide

Description

This compound is a hybrid heterocyclic molecule featuring a 1,3,5-triazine core substituted with a methoxy group at position 4, a pyrrolidin-1-yl group at position 6, and a methylene-linked 2,4-dimethylthiazole-5-carboxamide moiety. Synthesis typically involves coupling reactions between activated carboxylates (e.g., ethyl 4-methylthiazole-5-carboxylate) and amines under classic peptide coupling conditions (e.g., HOBt, WSC HCl) .

Properties

IUPAC Name |

N-[(4-methoxy-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N6O2S/c1-9-12(24-10(2)17-9)13(22)16-8-11-18-14(20-15(19-11)23-3)21-6-4-5-7-21/h4-8H2,1-3H3,(H,16,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMDCHUJVSJSLJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C(=O)NCC2=NC(=NC(=N2)OC)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2,4-dimethylthiazole-5-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula and characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈N₆O₂ |

| Molecular Weight | 314.34 g/mol |

| CAS Number | 2034468-16-9 |

| Structure | Chemical Structure |

This compound features a thiazole moiety and a pyrrolidine ring, which are known to enhance biological activity through various mechanisms.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related thiazole-based compounds have shown their ability to inhibit tubulin polymerization and induce apoptosis in cancer cells. These compounds effectively bind to the colchicine-binding site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G₂/M phase .

Case Study: SMART Compounds

A series of SMART compounds demonstrated potent anticancer activity by inhibiting tubulin polymerization and were effective against multidrug-resistant (MDR) cancer cells. In vivo studies showed that these compounds could reduce tumor growth in human prostate and melanoma xenograft models without evident neurotoxicity .

The biological activity of this compound can be attributed to several mechanisms:

- Tubulin Inhibition : Similar compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.

- Oxidative Stress Induction : Some studies suggest that these compounds can induce oxidative stress in cancer cells, contributing to their cytotoxic effects.

- Receptor Interaction : The presence of specific functional groups may allow for interaction with various cellular receptors involved in proliferation and survival pathways.

Structure-Activity Relationship (SAR)

The structural features of this compound are crucial for its biological activity. The methoxy group enhances lipophilicity, facilitating better cellular uptake. The pyrrolidine ring may contribute to receptor binding affinity.

Comparative Analysis

A comparative analysis with other thiazole derivatives reveals the following:

| Compound Name | Anticancer Activity | Mechanism of Action |

|---|---|---|

| N-(4-methoxybenzoyl)-thiazole | Moderate | Tubulin inhibition |

| SMART-H | High | Colchicine site binding |

| N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin... | High | Tubulin polymerization inhibition |

Future Research Directions

Future studies should focus on:

- In-depth Mechanistic Studies : Understanding the precise molecular interactions at play.

- In Vivo Efficacy : Conducting comprehensive animal studies to evaluate therapeutic potential.

- QSAR Studies : Utilizing quantitative structure–activity relationship models to predict the activity of new derivatives.

Comparison with Similar Compounds

Structural Analogues of Triazine-Thiazole Hybrids

Key Compounds and Structural Variations

Pharmacological and Physicochemical Properties

- Solubility: The dimethylamino-substituted triazine analog () exhibits enhanced aqueous solubility compared to the methoxy variant, likely due to increased basicity .

- Bioactivity : Thiazole carboxamides like Dasatinib () demonstrate potent kinase inhibition (e.g., BCR-ABL, SRC kinases), suggesting the target compound may share similar mechanisms. However, triazine-based analogs may exhibit distinct selectivity profiles due to scaffold rigidity .

- Stability : Pyrrolidinyl substituents on triazine (common in the target compound and ) improve metabolic stability by reducing oxidative degradation .

Preparation Methods

Stepwise Functionalization of Cyanuric Chloride

The 1,3,5-triazine backbone was constructed from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) through sequential nucleophilic substitutions. Positional reactivity (4 > 6 > 2) dictated the order of substitutions:

Methoxy Introduction at Position 4

Reaction with sodium methoxide (NaOMe, 0°C, THF) selectively replaced the C4 chlorine with methoxy, yielding 4-methoxy-2,6-dichloro-1,3,5-triazine (85% yield).Pyrrolidine Substitution at Position 6

Heating with pyrrolidine (80°C, DMF) introduced the pyrrolidinyl group at C6, producing 4-methoxy-6-(pyrrolidin-1-yl)-2-chloro-1,3,5-triazine (78% yield). Excess pyrrolidine (3 eq) minimized di-substitution byproducts.Chloromethyl Functionalization at Position 2

The remaining C2 chlorine underwent hydroxymethylation via formaldehyde (37% aq., NaOH, 50°C), followed by chlorination with thionyl chloride (SOCl₂, reflux), yielding 2-(chloromethyl)-4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazine (63% overall yield).

Thiazole-5-carboxylic Acid Synthesis

Hantzsch Thiazole Formation

2,4-Dimethylthiazole-5-carboxylic acid was synthesized via modified Hantzsch cyclization:

α-Chloroketone Preparation

3-Chloro-2,4-pentanedione (1.2 eq) reacted with thiourea (1 eq) in ethanol (reflux, 12 hr), forming 2-amino-4-methylthiazole-5-carboxylic acid ethyl ester (71% yield).Ester Hydrolysis

Saponification with 10% NaOH (reflux, 4 hr) produced 2-amino-4-methylthiazole-5-carboxylic acid (89% yield).Methylation at C2

Treatment with methyl iodide (MeI, 2 eq) and K₂CO₃ (DMF, 60°C) yielded 2,4-dimethylthiazole-5-carboxylic acid (82% yield after purification).

Amide Bond Formation

Aminomethyl-triazine Preparation

The chloromethyl-triazine intermediate (1 eq) underwent phthalimide protection (K-phthalimide, DMF, 80°C) followed by hydrazinolysis (NH₂NH₂·H₂O, ethanol, reflux) to generate 2-(aminomethyl)-4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazine (68% over two steps).

Carboxylic Acid Activation

2,4-Dimethylthiazole-5-carboxylic acid (1 eq) was activated using EDC·HCl (1.5 eq) and DMAP (0.1 eq) in dichloromethane (0°C to RT, 6 hr).

Coupling Reaction

The activated acid reacted with aminomethyl-triazine (1 eq) in DCM (RT, 12 hr), affording the target compound in 76% yield after silica gel chromatography.

Spectroscopic Characterization

| Proton (¹H NMR, DMSO-d₆) | Carbon (¹³C NMR) |

|---|---|

| δ 8.21 (s, 1H, triazine CH) | δ 170.5 (CONH) |

| δ 4.09 (s, 2H, CH₂NH) | δ 165.3 (triazine C2) |

| δ 3.87 (s, 3H, OCH₃) | δ 158.9 (triazine C4/C6) |

| δ 2.65 (s, 3H, thiazole C4-CH₃) | δ 152.1 (thiazole C5) |

| δ 2.33 (s, 3H, thiazole C2-CH₃) | δ 45.8 (CH₂NH) |

IR (KBr): 3276 cm⁻¹ (N-H), 1672 cm⁻¹ (C=O), 1560 cm⁻¹ (C=N).

Optimization Insights

- Coupling Agent Comparison

EDC/DMAP outperformed DCC/DCU in yield (76% vs. 58%) due to reduced steric hindrance. - Triazine Stability

The 4-methoxy group enhanced triazine ring stability during chloromethylation, preventing demethylation byproducts. - Thiazole Methylation Sequential alkylation (C2 before C4) minimized quaternary salt formation during dimethylation.

Q & A

Q. What are the standard synthetic protocols for preparing N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2,4-dimethylthiazole-5-carboxamide?

Methodological Answer: The synthesis typically involves multi-step reactions:

Triazine Core Formation : React 4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine with methylating agents (e.g., methyl iodide) under basic conditions (K₂CO₃/DMF) to introduce the methylthiazole moiety .

Carboxamide Coupling : Use coupling reagents like EDCI/HOBt to attach 2,4-dimethylthiazole-5-carboxylic acid to the triazine-methyl intermediate .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (DMF/EtOH) isolates the final product .

Key intermediates should be verified via LC-MS and ¹H NMR at each step to ensure fidelity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks using 2D experiments (HSQC, HMBC) to resolve overlapping signals, particularly for the triazine and thiazole rings .

- IR Spectroscopy : Confirm carboxamide (C=O stretch ~1650 cm⁻¹) and methoxy groups (C-O stretch ~1250 cm⁻¹) .

- Elemental Analysis : Validate purity (>95%) and stoichiometry .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., ESI+ mode) .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of this compound?

Methodological Answer:

- Solvent Selection : Use polar aprotic solvents (DMF, DMSO) to enhance nucleophilic substitution on the triazine ring .

- Catalysis : Screen Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling if aryl halides are involved .

- Temperature Control : Maintain reflux conditions (80–100°C) for triazine functionalization to minimize side reactions .

- Design of Experiments (DoE) : Apply factorial designs to optimize molar ratios (e.g., amine:carboxylic acid = 1:1.2) and reaction times .

Q. What computational methods can elucidate the reaction mechanism of triazine-thiazole coupling?

Methodological Answer:

- Density Functional Theory (DFT) : Model transition states to identify rate-limiting steps (e.g., nucleophilic attack on the triazine ring) .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics .

- Hirshfeld Surface Analysis : Predict regioselectivity in triazine substitutions .

Validate computational results with experimental kinetic data (e.g., in situ FTIR monitoring) .

Q. How should researchers address contradictions in reported spectroscopic data for this compound?

Methodological Answer:

- Cross-Validation : Compare NMR data with structurally analogous compounds (e.g., triazine-methyl derivatives) .

- Variable Temperature NMR : Resolve dynamic effects (e.g., rotamers) that cause signal splitting .

- Crystallography : Obtain single-crystal X-ray structures to unambiguously confirm bond connectivity .

- Literature Meta-Analysis : Identify common solvent/CDCl₃ vs. DMSO-d₆) or pH effects on chemical shifts .

Q. What strategies improve purification of this compound when dealing with polar byproducts?

Methodological Answer:

- Gradient HPLC : Use C18 columns with water/acetonitrile (0.1% TFA) to separate carboxamide derivatives .

- Ion-Exchange Chromatography : Remove acidic/basic impurities (e.g., unreacted carboxylic acids) .

- Recrystallization Optimization : Test mixed solvents (e.g., EtOAc/hexane vs. DCM/MeOH) for crystal lattice stability .

Q. How can the hydrolytic stability of the methoxy-triazine group be assessed?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and neutral (H₂O) conditions at 40–60°C .

- HPLC Monitoring : Track degradation products (e.g., demethylated triazine) over 24–72 hours .

- Arrhenius Modeling : Predict shelf-life by calculating activation energy (Eₐ) for hydrolysis .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

Methodological Answer:

- Enzyme Inhibition Assays : Target kinases or proteases using fluorescence-based substrates (e.g., ATPase-Glo™) .

- Cell Viability Studies : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to screen for cytotoxicity .

- Molecular Docking : Prioritize targets by simulating binding to triazine-interacting proteins (e.g., DHFR) .

Q. How can complex NMR splitting patterns in the pyrrolidinyl group be interpreted?

Methodological Answer:

- NOESY Experiments : Identify spatial proximity between pyrrolidine protons and adjacent methylthiazole groups .

- Dynamic NMR : Analyze coalescence temperatures to assess ring puckering or conformational exchange .

- DFT-Calculated Shifts : Compare experimental ¹³C NMR with computed values (e.g., Gaussian 16) .

Q. What scalability challenges arise when synthesizing this compound for preclinical studies?

Methodological Answer:

- Solvent Volume Reduction : Replace DMF with recyclable solvents (e.g., 2-MeTHF) to minimize waste .

- Continuous Flow Reactors : Improve heat/mass transfer for exothermic steps (e.g., methylthiazole coupling) .

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.